Product packaging for Metronidazole beta-D-Glucuronide(Cat. No.:CAS No. 100495-98-5)

Metronidazole beta-D-Glucuronide

Cat. No.: B029593
CAS No.: 100495-98-5
M. Wt: 347.28 g/mol
InChI Key: KOVNZSSTXZPVCG-GOVZDWNOSA-N
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Description

Metronidazole beta-D-Glucuronide is a specialized biochemical conjugate where the nitroimidazole antibiotic, metronidazole, is covalently linked to a beta-D-glucuronic acid moiety. This compound serves as a critical substrate in research focused on the bacterial enzyme β-glucuronidase. The primary mechanism involves the enzyme-catalyzed hydrolysis of the β-glycosidic bond, which releases free metronidazole and glucuronic acid. This reaction is leveraged in the development of sensitive diagnostic assays and probes to detect and quantify β-glucuronidase-producing bacteria, such as certain strains of E. coli, within complex biological samples like the gut microbiome. Furthermore, its application extends to the study of "prodrug" activation strategies, where the glucuronide moiety acts as a masking group, rendering the active drug inert until it is selectively cleaved by bacterial enzymes at the target site. This targeted activation is a promising avenue for reducing systemic side effects and improving the precision of antimicrobial therapies. Researchers utilize this compound to investigate bacterial-specific metabolic pathways, monitor enzyme activity in real-time, and develop novel therapeutic and diagnostic platforms for managing infectious diseases and understanding host-microbiome interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O9 B029593 Metronidazole beta-D-Glucuronide CAS No. 100495-98-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100495-98-5

Molecular Formula

C12H17N3O9

Molecular Weight

347.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m0/s1

InChI Key

KOVNZSSTXZPVCG-GOVZDWNOSA-N

SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

Isomeric SMILES

CC1=NC=C(N1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

Synonyms

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Contextualization Within Nitroimidazole Pharmacometabolism Research

Metronidazole (B1676534) is a cornerstone of the nitroimidazole class of antimicrobials, used extensively for treating anaerobic and protozoal infections. nih.gov The metabolic fate of metronidazole in the body is a complex process involving several pathways, primarily occurring in the liver. nih.govwikipedia.org Metronidazole is transformed into various metabolites, with the main routes being side-chain oxidation and glucuronide conjugation. drugbank.com The oxidative pathways lead to the formation of a hydroxy metabolite, which retains some biological activity, and an acetic acid metabolite. nih.govdrugbank.com

Alongside these oxidative metabolites, a significant portion of metronidazole is conjugated with glucuronic acid to form metronidazole beta-D-glucuronide. wikipedia.org This conjugation is a critical step in the drug's detoxification and elimination process. While unchanged metronidazole and its oxidative metabolites are found in plasma and urine, the glucuronide conjugate is a major component of the metabolites excreted in urine. nih.govdrugbank.com Research indicates that approximately 60% of metronidazole is metabolized through oxidation and glucuronidation, with about 77% of the drug and its metabolites being excreted via the kidneys. wikipedia.org

Metabolite Type Metabolic Pathway Significance
Hydroxy metaboliteSide-chain oxidationMajor active metabolite. drugbank.com
Acetic acid metaboliteSide-chain oxidationAn oxidative product. drugbank.com
This compoundGlucuronide conjugationMajor urinary metabolite, key for detoxification and excretion. wikipedia.orgdrugbank.com

Significance of Glucuronide Conjugation in Drug Biotransformation Pathways

Glucuronidation is a paramount Phase II metabolic reaction in drug biotransformation. ijpcbs.compharmacy180.com This process involves the enzymatic addition of a glucuronic acid moiety to a drug molecule, a reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). ijpcbs.comjove.comresearchgate.net The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their elimination from the body, typically through urine or bile. ijpcbs.comontosight.ai

This conjugation process is crucial for several reasons:

Detoxification: By converting drugs into more polar and less pharmacologically active metabolites, glucuronidation plays a vital role in detoxification. ijpcbs.com

Enhanced Excretion: The resulting glucuronide conjugates are more readily excreted by the kidneys and liver. ontosight.ai

Broad Substrate Specificity: UGT enzymes can act on a wide variety of functional groups present in drugs and other foreign compounds (xenobiotics). pharmacy180.comtechnologynetworks.com

The formation of metronidazole (B1676534) beta-D-glucuronide exemplifies this critical pathway. The hydroxyl group on the ethanol (B145695) side chain of metronidazole serves as an acceptor site for the glucuronic acid molecule. drugbank.com This conjugation masks the lipophilic nature of the parent drug, rendering it more water-soluble and readily excretable. The UGT enzymes responsible for this reaction are primarily located in the liver, the main site of drug metabolism. researchgate.netnih.gov

Enzyme Family Location Function in Drug Metabolism
UDP-glucuronosyltransferases (UGTs)Primarily liver; also in kidneys, intestines, and other tissues. ijpcbs.comnih.govCatalyzes the transfer of glucuronic acid to substrates, increasing their water solubility for excretion. jove.comresearchgate.net

Overview of Academic Research Trajectories for Glucuronide Derivatives

Chemical Synthesis Pathways of Metronidazole Glucuronide Conjugates

The chemical synthesis of Metronidazole β-D-Glucuronide presents a significant challenge due to the multifunctional nature of both metronidazole and glucuronic acid, necessitating the use of protecting groups and stereoselective glycosylation methods. A common strategy involves the preparation of a suitably protected glucuronyl donor, such as a glycosyl bromide, and its subsequent reaction with the hydroxyl group of metronidazole.

For instance, a typical synthesis may commence with D-(+)-Glucurono-6,3-lactone, which is first treated with sodium methoxide (B1231860) in methanol, followed by acetylation to yield a protected glucuronide intermediate. researchgate.net This intermediate can then be converted to a glycosyl bromide using hydrogen bromide in acetic acid. researchgate.net The crucial glycosylation step, coupling the protected glucuronyl bromide with metronidazole, is often carried out in the presence of a promoter like silver oxide to ensure a high yield and stereoselectivity for the desired β-anomer. researchgate.net Subsequent deprotection steps are then required to remove the acetyl and other protecting groups to afford the final product, Metronidazole β-D-Glucuronide.

Alternative methods, such as the Koenigs-Knorr reaction, have also been employed for the synthesis of glucuronide conjugates. rsc.org This method typically involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt, like silver carbonate or silver oxide. However, the success of the Koenigs-Knorr reaction can be substrate-dependent. rsc.org For more complex substrates, imidate-based methods, such as the Schmidt glycosylation, may offer a more effective route to glucuronidation. rsc.org

Enzymatic Synthesis Approaches for Glucuronidation Reactions

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing glucuronide conjugates. These reactions are primarily catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases.

UDP-Glucuronosyltransferase (UGT) Mediated Conjugation

The primary mechanism for the in vivo formation of Metronidazole β-D-Glucuronide is through the action of UDP-glucuronosyltransferases (UGTs). wikipedia.orgwikipedia.org These enzymes are predominantly located in the liver and catalyze the transfer of glucuronic acid from the high-energy donor substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the hydroxyl group of metronidazole. wikipedia.orgnih.gov This process is a key step in phase II metabolism, rendering the drug more water-soluble and readily excretable. wikipedia.orgnih.gov

Several isoforms of the UGT enzyme family have been identified in humans, with varying substrate specificities. washington.eduhyphadiscovery.com While the specific UGT isoforms responsible for the glucuronidation of metronidazole are not extensively detailed in publicly available literature, it is known that UGTs are responsible for the glucuronidation of a wide array of xenobiotics containing hydroxyl, carboxyl, amino, or thiol functional groups. wikipedia.org The enzymatic synthesis of glucuronides can be performed in vitro using microsomal preparations rich in UGTs, which can be isolated from tissues like the liver or from cell lines expressing specific UGT isoforms. nih.govmanchester.ac.uk

Non-Enzymatic Glucuronidation Analogues

While enzymatic reactions are the primary route for glucuronidation in biological systems, the concept of non-enzymatic glucuronidation, or chemical reactions that mimic this process, is also of interest. Non-enzymatic hydrolysis of glucuronide conjugates can occur, leading to the regeneration of the parent drug, a phenomenon sometimes referred to as a "futile cycle". washington.edu However, the direct non-enzymatic conjugation of glucuronic acid to a substrate like metronidazole under physiological conditions is not a recognized pathway.

Chemical synthesis methods, as described in section 2.1, can be considered as non-enzymatic analogues of glucuronidation. These methods utilize chemical reagents and controlled reaction conditions to achieve the same glycosidic bond formation that is accomplished by UGT enzymes in vivo.

Design and Synthesis of Metronidazole-Based Prodrugs

The concept of a prodrug involves the chemical modification of a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. humanjournals.com Glucuronide conjugates have emerged as a promising platform for the design of targeted prodrugs. science.gov

Principles of Glucuronide-Mediated Prodrug Design

The fundamental principle behind glucuronide-mediated prodrug design is to exploit the differential expression of the enzyme β-glucuronidase in various tissues. washington.edu Many tumor tissues, for example, exhibit elevated levels of β-glucuronidase. washington.edu A glucuronide prodrug, which is typically less active than the parent drug, can be designed to be stable in systemic circulation but is cleaved by β-glucuronidase at the target site, releasing the active drug in high concentrations. nih.gov This approach can enhance the therapeutic index of a drug by minimizing its systemic toxicity.

Another key aspect of glucuronide prodrug design is the significant increase in water solubility conferred by the glucuronic acid moiety. nih.gov This can be particularly advantageous for parent drugs with poor aqueous solubility.

Investigation of Linker Chemistry in Glucuronide Prodrug Development

In many glucuronide prodrug designs, a linker molecule is used to connect the drug to the glucuronic acid. nih.govnih.gov The nature of this linker is critical as it can influence the stability of the prodrug, the rate of enzymatic cleavage, and the efficiency of drug release. nih.govnih.gov

A common strategy involves the use of self-immolative linkers. nih.gov These are designed so that once the glucuronide is cleaved by β-glucuronidase, the linker undergoes a spontaneous chemical reaction, such as a 1,6-elimination, to release the parent drug. nih.gov Substituted para-hydroxybenzyl carbamates are a well-studied class of self-immolative linkers. nih.gov The electronic properties of substituents on the aromatic ring of the linker can be varied to fine-tune the rate of the self-immolation process and, consequently, the drug release kinetics. nih.gov

Studies have also explored the use of different types of spacers to covalently link drugs to carrier molecules in prodrug formulations. For instance, in the development of chitosan-based prodrugs of metronidazole, glutaric and succinic hemiesters have been used as spacers. nih.gov The choice of spacer was found to affect the stability of the prodrug in different pH environments. nih.gov

Linker Type Release Mechanism Key Features Reference(s)
Self-immolative (e.g., p-hydroxybenzyl carbamate)Enzymatic cleavage of glucuronide triggers spontaneous 1,6-eliminationTunable release rates based on electronic properties of substituents. nih.govnih.gov
Maleic acid derivativesIntramolecular cyclization at acidic pHpH-sensitive release. nih.gov
N-ethoxybenzylimidazole (NEBI)Hydrolysis of "aminol" ether under acidic conditionsTunable pH-sensitive release. nih.gov
Glutaric and Succinic HemiestersEnzymatic cleavage by colonic enzymesUsed as spacers in polymeric prodrugs for colon-specific delivery. nih.gov

Synthesis of Novel Metronidazole Analogues as Glucuronidase Modulators

The quest for effective and specific inhibitors of β-glucuronidase has led researchers to explore the modification of existing drug scaffolds, such as metronidazole. The rationale behind this approach lies in combining the well-established framework of metronidazole with functionalities that can interact with the active site of β-glucuronidase, an enzyme implicated in various physiological and pathological processes.

A significant strategy in this area has been the synthesis of metronidazole-tethered benzamide (B126) triazoles. researchgate.netresearchgate.net This approach utilizes the copper-catalyzed Huisgen alkyne-azide cycloaddition reaction, a cornerstone of "click chemistry," to link a metronidazole-derived azide (B81097) with various substituted propargyl benzamides. researchgate.net This method has yielded a library of novel triazole derivatives. researchgate.netresearchgate.net

The inhibitory potential of these synthesized compounds against β-glucuronidase has been evaluated in vitro. researchgate.netresearchgate.net Notably, a number of these analogues have demonstrated inhibitory activity ranging from weak to excellent, with some compounds surpassing the potency of the standard inhibitor, D-saccharic acid-1,4-lactone. researchgate.netresearchgate.net For instance, compound 51 , a metronidazole-tethered benzamide triazole, was identified as a particularly potent inhibitor, exhibiting an IC50 value of 12.41 ± 0.58 μM, which is approximately four times more active than the standard. researchgate.netresearchgate.net

The structure-activity relationship (SAR) studies of these triazole analogues have provided valuable insights for the design of future inhibitors. researchgate.net The data suggests that the nature and position of substituents on the benzamide ring play a crucial role in the inhibitory activity.

In addition to triazoles, other metronidazole derivatives have been investigated as β-glucuronidase inhibitors. A series of imidazolylethylaryl carboxylates, built upon the metronidazole backbone, have shown significant inhibitory potency against β-glucuronidase. nih.gov Within this series, compounds featuring electron-donating groups have demonstrated enhanced inhibitory effects. nih.gov One particular analogue emerged as an exceptionally potent inhibitor with an IC50 value of 1.20 μM, representing a 40-fold increase in potency compared to the standard inhibitor, D-saccharic acid-1,4-lactone. nih.gov

These findings underscore the potential of synthetic modifications to the metronidazole structure as a promising avenue for the development of novel and potent β-glucuronidase modulators. The modular nature of the synthetic routes allows for the systematic exploration of the chemical space around the metronidazole core, facilitating the optimization of inhibitory activity.

Research Findings on Metronidazole Analogues as Glucuronidase Inhibitors

Compound TypeKey Synthetic StrategyNotable AnaloguesInhibitory Activity (IC50)Reference Standard (IC50)Key Findings
Metronidazole-Tethered Benzamide TriazolesCopper-Catalyzed Huisgen Alkyne-Azide CycloadditionCompound 5112.41 ± 0.58 μMD-Saccharic acid-1,4-lactone (45.75 ± 2.16 μM)Demonstrated significantly higher potency than the standard inhibitor. researchgate.netresearchgate.net
Imidazolylethylaryl Carboxylates-Analogue with electron-donating groups1.20 μMD-Saccharic acid-1,4-lactone (48.38 μM)Showed 40-fold superior potency compared to the standard. nih.gov

Hepatic Glucuronidation Pathways of Metronidazole

The liver is the principal site for the metabolic conversion of metronidazole into more water-soluble compounds to facilitate their excretion. wikipedia.orgdawalifesciences.com Glucuronidation, a major Phase II metabolic reaction, involves the conjugation of metronidazole or its phase I metabolites with glucuronic acid. fda.govresearchgate.netwikipedia.org This process significantly increases the polarity of the molecule, preparing it for elimination. The primary metabolites resulting from hepatic metabolism include an oxidized hydroxy metabolite, an acetic acid metabolite, and glucuronide conjugates. fda.govnih.gov

Identification and Characterization of Enzymes Involved in Metronidazole Glucuronidation

The conjugation of glucuronic acid to metronidazole is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org These enzymes transfer the glucuronic acid moiety from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to the metronidazole molecule. wikipedia.org

Research has identified specific UGT isoforms responsible for this reaction. The primary enzyme implicated in the direct glucuronidation of metronidazole is UGT1A1 . pharmgkb.org Glucuronidation can also occur on the primary oxidative metabolite of metronidazole, 2-hydroxymetronidazole, forming a glucuronide conjugate that is also a notable, albeit minor, urinary metabolite. fda.govnih.gov While cytochrome P450 enzymes like CYP2A6 are responsible for the initial hydroxylation to 2-hydroxymetronidazole, the subsequent glucuronidation step relies on the activity of UGT enzymes. nih.govnih.gov

Table 1: Key Enzymes in Metronidazole Metabolism

Metabolic Step Enzyme(s) Involved Resulting Metabolite
Hydroxylation CYP2A6, CYP2E1, CYP3A4 nih.gov 2-hydroxymetronidazole
Glucuronidation UGT1A1 pharmgkb.org This compound

Factors Influencing Hepatic Glucuronide Formation Efficiency

The efficiency of metronidazole glucuronidation in the liver is not constant and can be influenced by several physiological and external factors.

Hepatic Function : The health of the liver is a critical determinant. Patients with hepatic impairment metabolize metronidazole more slowly, which can lead to the accumulation of the parent drug in the plasma. fda.gov This suggests a reduced capacity for metabolic processes, including glucuronidation.

Age : Age can influence metabolic pathways. Studies have shown that elderly patients may have a significantly higher area under the curve (AUC) for the hydroxy-metabolite, indicating potential age-related changes in metabolic enzyme activity, which could extend to glucuronidation pathways. fda.gov

Gut Microbiome : Emerging evidence suggests an indirect role of the gut microbiota in modulating the expression and activity of hepatic enzymes. nih.govresearchgate.net Alterations in the gut microbiome can influence the expression of certain cytochrome P450 enzymes in the liver, which in turn could affect the availability of metronidazole metabolites for subsequent glucuronidation. researchgate.netbohrium.com

Genetic Polymorphisms : The rate of glucuronidation can be affected by genetic variations in the UGT enzymes. wikipedia.org Polymorphisms in the UGT1A1 gene, for instance, are known to affect the metabolism of other drugs and could similarly influence the efficiency of metronidazole glucuronidation.

Role of Gut Microbiota in Metronidazole Glucuronide Metabolism

Following its formation in the liver, this compound is excreted from the body, partly via bile into the gastrointestinal tract. fda.govnih.gov Here, it encounters the vast and metabolically active gut microbiota, which plays a crucial role in its subsequent transformation.

Characterization of Bacterial Beta-Glucuronidase Activity in the Gastrointestinal Tract

The gut microbiota harbor a diverse array of enzymes, including beta-glucuronidases (GUS). frontiersin.org These enzymes belong to the glycoside hydrolase family and function to cleave the glucuronic acid moiety from glucuronide conjugates. nih.gov This enzymatic action, known as deconjugation, effectively reverses the Phase II metabolism performed by the liver. frontiersin.org

Bacterial GUS enzymes are produced by a wide range of gut bacteria, with the majority belonging to the phyla Bacteroidetes and Firmicutes . frontiersin.orgnih.gov The genus Bacteroides is a particularly significant contributor to the intestinal GUS pool. frontiersin.org The activity of these enzymes is a key mechanism by which the gut microbiota can interact with and modify host-metabolized compounds, including drugs and their metabolites. youtube.com

Impact of Microbiome Composition and Diversity on Glucuronide Deconjugation

Several factors can alter the microbiome and consequently impact this process:

Dysbiosis : An imbalance in the gut microbial community, or dysbiosis, can alter the population of GUS-producing bacteria, thereby changing the rate of glucuronide deconjugation. youtube.com

Antibiotic Use : The administration of antibiotics, including metronidazole itself, can significantly disrupt the gut microbiota. nih.govnih.gov This can lead to a reduction in bacterial diversity and may alter the abundance of species that produce beta-glucuronidase, potentially increasing or decreasing the deconjugation of metronidazole glucuronide. youtube.com

Mechanisms of Enterohepatic Recirculation Involving Glucuronides

The deconjugation of this compound in the gut is a critical step in a process known as enterohepatic recirculation. nih.govyoutube.com This mechanism can significantly affect the pharmacokinetics of a drug. The process involves the following steps:

Hepatic Conjugation : Metronidazole is conjugated in the liver to form the water-soluble this compound. drugbank.comnih.gov

Biliary Excretion : The glucuronide metabolite is secreted into the bile and subsequently released into the small intestine. nih.gov

Bacterial Deconjugation : In the gut, beta-glucuronidase enzymes produced by the microbiota cleave the glucuronic acid from the metabolite, regenerating the parent metronidazole. youtube.com

Reabsorption : The now less polar parent drug, metronidazole, can be reabsorbed from the intestine back into the systemic circulation. youtube.com

This cycle of conjugation, excretion, deconjugation, and reabsorption can effectively extend the elimination half-life of metronidazole, leading to prolonged exposure of the body to the drug. youtube.com It has been hypothesized that extensive glucuronidation following oral administration of metronidazole could lead to this recirculation phenomenon. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Metronidazole
This compound
2-hydroxymetronidazole
1-(2-hydroxy-ethyl)-2-hydroxy methyl-5-nitroimidazole
N-(2-hydroxyethyl) oxamic acid
Acetamide
Uridine diphosphate glucuronic acid (UDPGA)
2-methyl-5-nitroimidazole-1-yl-acetic acid

Comparative Analysis of Metronidazole Metabolites

Glucuronide Conjugates versus Oxidative Metabolites

The metabolism of metronidazole yields metabolites that are structurally altered primarily through side-chain oxidation or by conjugation with glucuronic acid. drugbank.com The two principal oxidative metabolites are an alcohol (or hydroxy) metabolite, known as 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, and an acid metabolite, 2-methyl-5-nitroimidazole-1-acetic acid. drugbank.comnih.gov The formation of the hydroxy metabolite is a phase I reaction catalyzed by cytochrome P450 enzymes, with CYP2A6 identified as a key enzyme. drugbank.com

This primary hydroxy metabolite can then undergo a phase II conjugation reaction. drugbank.com In this process, the enzyme UDP-glucuronosyltransferase (UGT) facilitates the covalent attachment of a glucuronic acid molecule to the hydroxyl group of the metabolite, forming this compound. researchgate.netscbt.com This conjugation step significantly increases the water solubility of the compound, which is a critical step for facilitating its elimination from the body, primarily via the urine. drugbank.com

While oxidative metabolites are products of phase I biotransformation, the glucuronide conjugate is a product of phase II. Oxidative reactions introduce or expose functional groups, whereas glucuronidation masks a functional group to create a much larger, more polar, and generally inactive molecule. nih.gov Both unchanged metronidazole and its metabolites are excreted in the urine, with less than 20% of the original compound being eliminated in its unchanged form. drugbank.comnih.gov The hydroxy metabolite is considered the major active metabolite found in plasma, while the glucuronide conjugate is a significant urinary metabolite. drugbank.comnih.gov

Table 1: Comparative Profile of Major Metronidazole Metabolites

Metabolite Type Formation Pathway Primary Role
1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole Oxidative (Phase I) Hepatic side-chain oxidation via cytochrome P450 enzymes (e.g., CYP2A6). drugbank.com Contributes to antimicrobial effect; serves as a substrate for glucuronidation. drugbank.comnih.gov
2-methyl-5-nitroimidazole-1-acetic acid Oxidative (Phase I) Hepatic side-chain oxidation. nih.gov Minor contribution to antimicrobial effect; facilitates elimination. nih.gov

Biochemical Activity Profiles of Conjugated and Deconjugated Metabolites

The metabolites of metronidazole exhibit a range of biochemical activities, particularly concerning their antimicrobial potency. The parent drug, metronidazole, is a prodrug that requires reductive activation within anaerobic organisms to exert its cytotoxic effects by disrupting DNA. oup.comwikipedia.org

Glucuronidation is a key detoxification pathway that typically results in pharmacologically inactive metabolites. nih.gov The addition of the large, polar glucuronic acid moiety to the hydroxy metabolite to form this compound is intended to inactivate the compound and facilitate its excretion. drugbank.com Therefore, the glucuronide conjugate itself is not considered to possess significant antimicrobial activity.

However, the process of deconjugation, mediated by enzymes such as β-glucuronidase, can theoretically reverse this inactivation. nih.gov β-glucuronidases, which are present in some mammalian tissues and are notably produced by gut microbiota, can cleave the glucuronide conjugate, releasing the active aglycone (in this case, the hydroxy metabolite). nih.gov This enzymatic hydrolysis could potentially lead to the reactivation of the metabolite in specific physiological compartments, such as the gastrointestinal tract, although specific research on the clinical significance of this compound deconjugation is limited. Studies have also found that unmodified metronidazole and at least four of its urinary metabolites demonstrate mutagenic activity in laboratory tests. nih.govconsensus.app

Table 2: Biochemical Activity of Metronidazole and Key Metabolites

Compound Relative Antimicrobial Activity (Compared to Metronidazole) Notes
Metronidazole 100% Parent prodrug, requires anaerobic activation. oup.comwikipedia.org
1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (Hydroxy Metabolite) 30-65% nih.govnih.gov Considered a major and active metabolite. drugbank.com
2-methyl-5-nitroimidazole-1-acetic acid (Acid Metabolite) Negligible nih.govnih.gov Considered an inactive metabolite. nih.gov

Enzymology of Beta Glucuronidase in Relation to Metronidazole Glucuronide

Characterization of Beta-Glucuronidase Isoforms and Their Substrate Specificity

Beta-glucuronidase (EC 3.2.1.31) is a lysosomal hydrolase belonging to the glycoside hydrolase family. wikipedia.orgnih.gov It plays a critical role in the breakdown of complex carbohydrates and the deconjugation of glucuronidated compounds. ontosight.aiwikipedia.org These enzymes are found in both mammals and bacteria, with distinct characteristics and substrate specificities.

Mammalian Beta-Glucuronidase Expression and Activity

Human beta-glucuronidase is encoded by the GUSB gene and is primarily located in the lysosomes of various tissues. wikipedia.org It exists as a homotetramer with a molecular weight of approximately 332 kDa. nih.gov The enzyme is expressed in numerous organs, including the liver, kidney, spleen, and intestinal epithelium. [13 from search 1, 11 from search 1] Its primary function is the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans like heparan sulfate. wikipedia.org

In the context of drug metabolism, mammalian beta-glucuronidase can reverse the glucuronidation process, although its role is often considered secondary to that of the gut microbiota. nih.gov The enzyme's activity is optimal at an acidic pH of around 4.5, consistent with its lysosomal environment. [2 from search 1]

Table 1: Expression of Human Beta-Glucuronidase (GUSB) in Various Tissues This table is generated based on data from The Human Protein Atlas and provides a general overview of GUSB expression.

Tissue RNA Expression Level Protein Expression Level
Liver High Medium
Kidney High High
Placenta High High
Spleen Medium High
Lung Medium Medium
Intestine Medium Medium

Bacterial Beta-Glucuronidase (GUS Enzymes) Diversity and Function

The human gut microbiome harbors a vast and diverse array of bacteria that produce beta-glucuronidase, often referred to as GUS enzymes. [1 from search 1] These bacterial enzymes play a significant role in the metabolism of xenobiotics, including drugs like metronidazole (B1676534). nih.gov Unlike their mammalian counterparts, bacterial GUS enzymes function in the anaerobic environment of the colon.

An atlas of GUS enzymes in the human gut microbiome has identified over 3,000 distinct proteins, categorized into several structural classes. [1 from search 1] This diversity leads to a broad substrate specificity, allowing the gut microbiota to process a wide range of glucuronidated compounds. [3 from search 1] The primary function of bacterial GUS is to scavenge glucuronic acid as a carbon source for the bacteria. [3 from search 1] However, this activity has profound implications for the host, as it can lead to the reactivation of drugs and their metabolites, potentially causing toxicity or altering efficacy. nih.govnih.gov Bacteria known to produce significant levels of beta-glucuronidase include species of Bacteroides, Clostridium, Escherichia coli, and Ruminococcus. [13 from search 1, 14 from search 1]

Molecular Mechanisms of Glucuronide Hydrolysis by Beta-Glucuronidase

The hydrolysis of a β-D-glucuronide conjugate, such as Metronidazole beta-D-Glucuronide, by beta-glucuronidase is a catalytic process that involves specific amino acid residues within the enzyme's active site. nih.gov The reaction proceeds via a retaining mechanism, meaning the stereochemistry at the anomeric carbon is preserved. nih.gov

The catalytic mechanism involves two key glutamic acid residues: one acting as a nucleophile and the other as an acid/base catalyst. wikipedia.orgnih.gov For human beta-glucuronidase, these have been identified as Glu540 (nucleophile) and Glu451 (acid/base). wikipedia.org The process is as follows:

The acid/base catalyst (Glu451) protonates the glycosidic oxygen linking the glucuronic acid to the aglycone (the metronidazole metabolite). nih.gov

This protonation facilitates the departure of the aglycone. nih.gov

Simultaneously, the nucleophilic residue (Glu540) attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate. wikipedia.org

A water molecule then enters the active site and is activated by the acid/base catalyst (now acting as a base).

The activated water molecule hydrolyzes the intermediate, releasing the glucuronic acid and regenerating the free enzyme for another catalytic cycle. nih.gov

This mechanism is generally conserved across different beta-glucuronidase isoforms, including those from bacteria, although the specific residue numbers may vary. nih.govnih.gov

Modulation of Beta-Glucuronidase Activity

The activity of beta-glucuronidase enzymes can be influenced by a variety of internal and external factors, and the modulation of this activity through inhibitors or activators is an area of active research.

Endogenous and Exogenous Factors Influencing Enzyme Activity

Several factors can alter the expression and activity of beta-glucuronidase in both mammals and the gut microbiota. nih.govphysiology.org

Endogenous Factors:

Host Genetics: The genetic background of the host can influence the expression levels of mammalian beta-glucuronidase. physiology.org

Hormones: Estrogen levels have been shown to correlate with beta-glucuronidase activity, suggesting a role for this enzyme in hormone metabolism. nih.gov

Age and Sex: Studies in mice have demonstrated that age and sex can significantly alter the activity of fecal beta-glucuronidase. physiology.org

Disease States: Conditions like inflammatory bowel disease and certain cancers can be associated with altered gut microbiome composition and, consequently, changes in GUS activity. nih.gov

Exogenous Factors:

Diet: The composition of the diet can modulate the gut microbiota and thereby influence the levels of bacterial GUS activity.

Other Xenobiotics: Exposure to various foreign compounds can induce or inhibit the expression of metabolic enzymes, including beta-glucuronidase.

Development of Beta-Glucuronidase Inhibitors and Activators

Given the role of bacterial beta-glucuronidase in reactivating drugs and potentially causing toxicity, there is significant interest in developing specific inhibitors. nih.govnih.gov The goal is to selectively inhibit microbial GUS without affecting the function of mammalian beta-glucuronidase.

Inhibitors:

Research has led to the development of potent inhibitors that can target bacterial GUS enzymes. nih.govacs.org These inhibitors are designed to bind to the active site of the bacterial enzymes, often exploiting structural differences between bacterial and human isoforms, such as the presence of specific loops near the active site in some bacterial GUS enzymes. nih.gov

Some inhibitors work by forming a long-lived complex with the enzyme and glucuronic acid, effectively taking the enzyme out of commission. acs.org

Natural products, such as certain flavonoids and D-saccharic acid 1,4-lactone, have also been identified as inhibitors of beta-glucuronidase. nih.govrsc.org

Activators:

While much of the focus is on inhibition, there are contexts where activating beta-glucuronidase could be beneficial, such as in prodrug therapy where a drug is administered as an inactive glucuronide conjugate and requires cleavage at a specific site to become active. nih.gov

However, the development of specific activators is less explored compared to inhibitors. Some plant compounds and hormones have been observed to increase enzyme activity, though this is often an indirect effect of modulating gene expression. researchgate.net

Synthesis and Evaluation of Metronidazole-tethered Triazoles as Inhibitors

In the search for potent and selective inhibitors of β-glucuronidase, researchers have synthesized and evaluated novel metronidazole-tethered triazoles. A study detailed the synthesis of twenty-four new benzamide (B126) analogues of metronidazole-tethered triazoles (compounds 28–51). researchgate.netresearchgate.net The synthesis was achieved using a "click chemistry" approach, specifically the copper-catalyzed Huisgen alkyne-azide cycloaddition reaction. researchgate.net This involved reacting metronidazole-azide with various propargyl benzamides. researchgate.net

These synthesized compounds were then evaluated for their in vitro inhibitory activity against β-glucuronidase. The results indicated a range of inhibitory potential, from weak to excellent. researchgate.netresearchgate.net Notably, several of the synthesized compounds showed significantly better inhibitory activity than the standard inhibitor, D-saccharic acid-1,4-lactone (IC50 = 45.75 ± 2.16 μM). researchgate.netresearchgate.net

Compound 51 emerged as the most potent inhibitor from the series, with an IC50 value of 12.41 ± 0.58 μM, making it approximately four times more active than the standard. researchgate.netresearchgate.net The study also suggested that disubstituted analogues had a higher inhibitory potency compared to mono-substituted ones. researchgate.net Importantly, these compounds were found to be selective for β-glucuronidase and did not show significant cytotoxicity against 3T3 mouse fibroblast cell lines. researchgate.netresearchgate.net

Table 1: Inhibitory Activity of Selected Metronidazole-tethered Triazoles against β-Glucuronidase

Compound IC50 (μM)
28 Good Activity
33 Good Activity
45 Good Activity
49 Good Activity
50 Good Activity
51 12.41 ± 0.58
D-saccharic acid-1,4-lactone (Standard) 45.75 ± 2.16

Source: researchgate.net

Exploration of Non-sugar Based Inhibitors of Beta-Glucuronidase

The exploration of non-sugar based inhibitors of β-glucuronidase is a significant area of research, driven by the need to overcome the poor pharmacokinetic profiles of some existing inhibitors and to achieve better selectivity, particularly for bacterial enzymes over the human ortholog. researchgate.netnih.gov

The metronidazole-tethered benzamide triazoles discussed previously are a prime example of such non-sugar based inhibitors. researchgate.netresearchgate.net Their design moves away from traditional sugar-mimicking structures. The research demonstrated that these triazole analogues selectively inhibit β-glucuronidase without being active against other enzymes like urease and tyrosinase. researchgate.net

Other classes of non-sugar based inhibitors have also been investigated:

Thiourea (B124793) Compounds: A trisubstituted thiourea compound has been identified as a potent, uncompetitive, and reversible inhibitor of bacterial β-glucuronidase with high selectivity over the mammalian enzyme. sigmaaldrich.com This inhibitor targets a specific loop structure present in the bacterial enzyme, which is absent in its human counterpart. sigmaaldrich.com

Piperazine-Containing Compounds: These compounds have been shown to be substrate-dependent inhibitors that work by intercepting the glycosyl-enzyme catalytic intermediate of bacterial β-glucuronidases. acs.org Their selectivity for bacterial enzymes is also attributed to their interaction with a unique loop region. acs.org

Flavonoids: Natural compounds, such as flavonoids isolated from Mulberry bark, have demonstrated strong inhibitory activity against E. coli β-glucuronidase. researchgate.net Kinetic studies revealed that these flavonoids act as noncompetitive inhibitors. researchgate.net

The development of these diverse, non-sugar based scaffolds represents a promising strategy for creating new therapeutic agents that can selectively target microbial β-glucuronidase, potentially alleviating drug-induced gastrointestinal toxicity. researchgate.netnih.gov

Analytical Methodologies for Metronidazole Beta D Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Metronidazole (B1676534) beta-D-Glucuronide, offering high-resolution separation from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of Metronidazole and its metabolites, including the beta-D-Glucuronide conjugate. The development of a reliable HPLC method involves meticulous optimization of several parameters to achieve adequate separation and sensitivity.

Method Development:

A typical HPLC system for the analysis of Metronidazole and its polar metabolites like the glucuronide conjugate employs a reversed-phase column, such as a C18 column. tci-thaijo.orgd-nb.infoekb.eg The mobile phase composition is critical for achieving good chromatographic separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier like acetonitrile or methanol. ekb.egnih.govnih.gov The pH of the aqueous phase is also a crucial parameter to control the ionization state of the analyte and improve peak shape. ekb.eg UV detection is frequently used, with the wavelength set at the maximum absorbance of Metronidazole, typically around 315-320 nm, as the glucuronide conjugate is expected to have a similar chromophore. d-nb.infosemanticscholar.org

Validation:

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. ekb.eg Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Metronidazole, linearity is often established over a concentration range relevant to biological samples. tci-thaijo.orgd-nb.info

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked biological matrices. tci-thaijo.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for intra-day and inter-day assays. tci-thaijo.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. tci-thaijo.org

Table 1: Example of HPLC Method Parameters for Metronidazole Analysis Applicable to its Glucuronide Metabolite

ParameterCondition
Column C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile and 0.01M Potassium Dihydrogen Phosphate buffer (pH 3.0) (17:83, v/v)
Flow Rate 1.0 mL/min
Detection UV at 320 nm
Injection Volume 20 µL
Retention Time Dependent on specific conditions, but separation from parent drug is key.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the identification and quantification of drug metabolites, making them invaluable tools for studying Metronidazole beta-D-Glucuronide. nih.govnih.gov In the past, the quantification of glucuronides often required an enzymatic hydrolysis step before HPLC analysis. However, modern LC-MS/MS instruments allow for the direct measurement of the intact glucuronide conjugate. researchgate.netscispace.com

This direct approach provides several advantages, including faster sample preparation and improved accuracy and precision, as incomplete enzymatic hydrolysis can be a source of error. scispace.com LC-MS/MS is particularly useful for metabolite profiling in complex biological matrices like plasma, urine, and feces. researchgate.net

For the analysis of this compound, a reversed-phase LC separation is typically coupled with a triple quadrupole mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov This technique provides excellent specificity and minimizes interference from the biological matrix.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of a Drug Glucuronide

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
Mass Analyzer Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ or [M-H]- of this compound
Product Ion (Q3) A specific fragment ion of the precursor

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are vital for both the quantification and structural confirmation of this compound.

Ultraviolet (UV) Spectroscopy in Analytical Determination

Ultraviolet (UV) spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that possess a suitable chromophore. Metronidazole has a characteristic UV absorbance spectrum due to its nitroimidazole ring. doaj.org The glucuronidation of Metronidazole occurs at the hydroxyl group, which is not part of the primary chromophore. Therefore, this compound is expected to exhibit a UV absorbance spectrum very similar to that of the parent drug.

The maximum absorbance (λmax) for Metronidazole is typically observed in the range of 275-320 nm, depending on the solvent and pH. gjbeacademia.comijisrt.comresearchgate.net This property can be exploited for its quantification in solutions where it is the primary absorbing species. However, in complex biological samples, the lack of specificity of UV spectroscopy is a significant limitation, as other endogenous compounds may also absorb in the same wavelength range. Therefore, UV detection is most effectively used in conjunction with a powerful separation technique like HPLC. semanticscholar.org

In Vitro Assay Development for Enzymatic Studies of Glucuronide Hydrolysis

In vitro assays are essential for studying the enzymatic hydrolysis of this compound, a process primarily mediated by β-glucuronidases. These studies are important for understanding the potential for drug reactivation in certain tissues and for analytical procedures that require the cleavage of the glucuronide moiety.

Methodologies for Measuring Beta-Glucuronidase Activity with Glucuronide Substrates

These assays typically involve incubating the glucuronide substrate with a source of β-glucuronidase, such as a purified enzyme from E. coli or Helix pomatia, or a biological sample containing the enzyme (e.g., intestinal microbial preparations). sigmaaldrich.comnih.govsigmaaldrich.comnih.gov The reaction is carried out under optimized conditions of pH and temperature. The optimal pH for E. coli β-glucuronidase is typically between 6.0 and 7.0, while the enzyme from Helix pomatia has an optimal pH of around 5.0. sigmaaldrich.commerckmillipore.com The reaction is often terminated after a specific time, and the amount of the released aglycone (Metronidazole) is quantified using a suitable analytical method, such as HPLC.

The activity of the enzyme is then calculated based on the amount of product formed per unit of time. For developing a specific assay for this compound hydrolysis, it would be necessary to determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the specific enzyme and substrate pair. mdpi.com

Table 3: Common Sources and Properties of Beta-Glucuronidase for In Vitro Hydrolysis

Enzyme SourceOptimal pHKey Characteristics
Escherichia coli 6.0 - 7.0Highly specific for β-glucuronides; essentially free of sulfatase activity. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
Helix pomatia (Roman Snail) ~5.0Often contains significant sulfatase activity. sigmaaldrich.commerckmillipore.comscientificlabs.com
Bovine Liver VariesCan be used for hydrolysis of steroid glucuronides. nih.gov

Bioanalytical Method Validation for Quantitative Analysis of Metronidazole Glucuronide and Related Metabolites

The quantitative analysis of this compound and its related metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. The validation of the bioanalytical methods used for this purpose is crucial to ensure the reliability, reproducibility, and accuracy of the data generated. While specific detailed validation data for this compound is not extensively available in public literature, the validation parameters for the parent compound, metronidazole, are well-documented and provide a strong framework for the analytical requirements of its metabolites. General principles for the quantification of glucuronide metabolites are also considered.

Bioanalytical method validation for this compound would typically be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation process ensures that the analytical method is suitable for its intended purpose. The key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity and Specificity

The selectivity of an analytical method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. For this compound, this would involve demonstrating that the method is free from interferences from endogenous matrix components, the parent drug (metronidazole), and other potential metabolites. This is typically achieved by analyzing blank matrix samples from multiple sources. The response of any interfering components at the retention time of the analyte should be significantly lower than the response of the lower limit of quantification (LLOQ).

Linearity

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the response versus the concentration of the analyte. For the parent compound metronidazole, linearity has been established over various concentration ranges depending on the analytical technique and the biological matrix. For instance, a high-performance liquid chromatography (HPLC) method demonstrated linearity in the concentration range of 5 to 25 μg/mL tci-thaijo.org. Another study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) established a linear range of 0.05-8.00 microg/mL nih.gov. For this compound, a similar process would be followed, and the linearity would be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

Table 1: Representative Linearity Data for Metronidazole Bioanalytical Methods

Analytical MethodMatrixConcentration RangeCorrelation Coefficient (r²)
HPLCExtemporaneous Suspension5 - 25 µg/mL> 0.9990 tci-thaijo.org
LC-MS/MSHuman Plasma0.05 - 8.00 µg/mLNot specified, but method was linear nih.gov
HPLCPharmaceutical Dosage Form75 - 225 µg/mL0.9999 d-nb.info

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Both intra-day and inter-day accuracy and precision are evaluated. For metronidazole, a validated LC-MS/MS method in human plasma showed intra- and inter-day precision with a relative standard deviation (RSD) of less than 7.1% and accuracy within ±8.7% nih.gov. Another HPLC method reported precision with an RSD of less than 2% for both intraday and interday measurements tci-thaijo.org. Similar acceptance criteria would be applied to a validated method for this compound.

Table 2: Illustrative Accuracy and Precision Data for Metronidazole Bioanalytical Methods

Analytical MethodMatrixPrecision (%RSD)Accuracy (% Recovery)
HPLCExtemporaneous Suspension< 2% (Intra-day & Inter-day) tci-thaijo.org80 - 120% tci-thaijo.org
LC-MS/MSHuman Plasma< 7.1% (Intra-batch & Inter-batch) nih.govWithin ± 8.7% nih.gov
HPLCPharmaceutical Dosage Form< 2.0%Not specified d-nb.info

Recovery

The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. A liquid-liquid extraction method for metronidazole from human plasma demonstrated a mean recovery ranging from 93.7% to 97.5% nih.gov. The recovery of this compound would need to be optimized and consistently demonstrated during method validation.

Stability

The stability of the analyte in the biological matrix under different storage and processing conditions is a critical parameter. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability. Glucuronide metabolites can be susceptible to hydrolysis back to the parent drug, and therefore, stability assessments are particularly important. For metronidazole, extracted samples have been shown to be stable in the autosampler for extended periods colab.ws. The stability of this compound would need to be thoroughly investigated to ensure that the measured concentrations are representative of the in vivo concentrations at the time of sampling.

Future Directions and Emerging Research Avenues in Metronidazole Glucuronide Research

Advancements in Targeted Drug Delivery Systems Utilizing Glucuronide Chemistry

The unique biochemical pathway of glucuronide cleavage presents a sophisticated mechanism for targeted drug delivery. This strategy involves creating a glucuronide prodrug that remains largely inactive while in systemic circulation, only to be activated at a specific target site characterized by high concentrations of the β-glucuronidase enzyme. nih.govresearchgate.net

Glucuronide prodrugs are designed to enhance therapeutic efficacy while minimizing systemic side effects. researchgate.net This approach is particularly promising for delivering cytotoxic agents to tumors, as many cancer tissues exhibit elevated levels of β-glucuronidase. researchgate.net The general principle involves the enzymatic hydrolysis of the glucuronide conjugate, which releases the active parent drug directly at the intended site of action. nih.govnih.govnih.gov

While research into a specific metronidazole-glucuronide prodrug for targeted delivery is still an emerging concept, the principles are well-established with other compounds and could be applied to metronidazole (B1676534). For instance, colon-specific delivery of metronidazole has been attempted using polymers like guar (B607891) gum, which are degraded by microbial enzymes in the colon. researchgate.netnih.gov A glucuronide-based approach could offer a more specific targeting mechanism, leveraging the high β-glucuronidase activity of the colonic microbiota. nih.govresearchgate.net Such a system would ensure that the active metronidazole is released predominantly in the colon, which could be beneficial for treating localized infections like amoebiasis or Clostridium difficile infection. researchgate.netscienceopen.com Modern delivery systems increasingly use nanotechnology, such as nanoparticles and liposomes, to further enhance the stability and targeting of such prodrugs. nih.govpharmanow.livescirp.org

Table 1: Potential Targeted Drug Delivery Strategies Involving Glucuronide Chemistry

Delivery Strategy Mechanism of Action Potential Application for Metronidazole Supporting Rationale
Colon-Targeted Prodrug Administration of an inactive Metronidazole beta-D-Glucuronide prodrug. The high concentration of bacterial β-glucuronidase in the colon cleaves the glucuronide moiety, releasing active metronidazole locally. nih.govnih.gov Treatment of amoebiasis, giardiasis, and other infections localized to the large intestine. researchgate.netscienceopen.com Reduces systemic exposure and associated side effects, while concentrating the drug at the site of infection. researchgate.netnih.gov
Tumor-Targeted Delivery Design of a metronidazole-glucuronide conjugate that is activated in the hypoxic, β-glucuronidase-rich microenvironment of certain tumors. Use as a hypoxic cell radiosensitizer or as a targeted cytotoxic agent in oncology. Many tumors exhibit elevated β-glucuronidase activity, providing a natural targeting mechanism. researchgate.net
Nanoparticle Encapsulation Encapsulation of a metronidazole-glucuronide prodrug within biocompatible nanoparticles (e.g., polymeric or lipid-based). nih.gov To improve the stability of the prodrug in transit and control its release kinetics at the target site. Nanocarriers can protect the prodrug from premature degradation and improve its accumulation in target tissues. nih.govscirp.org

Elucidating the Interplay of Microbiota, Host Metabolism, and Drug Efficacy via Glucuronidation

The metabolism of metronidazole is a two-part process involving both the host and its gut microbiota. In the human liver, metronidazole undergoes phase I and phase II metabolism, with key reactions being hydroxylation and the subsequent conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form this compound. nih.govplos.orgnih.gov This glucuronidation step renders the compound more water-soluble to facilitate its excretion, often via bile into the gut. nih.govnih.gov

Once in the intestine, the process can be reversed by gut microbial β-glucuronidases (gmGUS). nih.gov These enzymes, produced by a wide range of gut bacteria, hydrolyze the glucuronide conjugate, breaking it down and releasing the metronidazole (or its hydroxylated metabolite) back into the intestinal lumen. nih.govfrontiersin.org This process, known as deconjugation, is a critical step in enterohepatic recirculation, which can prolong the exposure of the body to the drug and its metabolites. nih.govnih.gov

Table 2: Host vs. Microbiota Metabolism of Metronidazole

Process Location Key Enzymes Compound Outcome
Phase II Metabolism (Conjugation) Liver UDP-glucuronosyltransferases (UGTs) Metronidazole Formation of this compound. nih.govplos.org
Excretion Biliary System Efflux Transporters This compound Secretion of the glucuronide into the intestinal lumen. nih.govnih.gov
Deconjugation (Reactivation) Intestinal Lumen Gut Microbial β-glucuronidases (gmGUS) This compound Cleavage of the glucuronic acid, releasing the aglycone (metabolized metronidazole). nih.govnih.govfrontiersin.org
Reabsorption Intestinal Mucosa N/A Metronidazole/Metabolite Re-entry of the active compound into systemic circulation (enterohepatic recycling), prolonging drug exposure. nih.govnih.gov

Novel Applications of Metronidazole Glucuronide in Biochemical and Translational Research

Beyond its role in pharmacokinetics, this compound is emerging as a valuable tool in biochemical and translational research. The measurement and monitoring of this metabolite can provide significant insights into both host and microbial metabolic functions.

One novel application is the use of this compound as a research biomarker. Its concentration in biological fluids like urine or plasma can serve as a direct indicator of the host's UGT enzyme activity, the primary pathway for its formation. nih.govresearchgate.net This could be used in research to study inter-individual variability in drug metabolism or to investigate how certain disease states affect hepatic function.

Furthermore, the ratio of this compound to its parent drug, metronidazole, in samples like feces or plasma could serve as a non-invasive proxy for the functional activity of gut microbial β-glucuronidases. nih.govnih.gov This application is particularly exciting for studies aiming to:

Stratify patient populations: Researchers could identify individuals with high or low microbial deconjugation activity, which may correlate with drug efficacy or susceptibility to adverse effects.

Assess microbiome-targeted therapies: It could be used to measure the effect of interventions like probiotics, prebiotics, or diet on the metabolic function of the gut microbiota.

Investigate disease pathogenesis: Since β-glucuronidase activity is known to be altered in conditions like inflammatory bowel disease and certain cancers, tracking the metabolism of a probe compound like metronidazole could offer new insights into these conditions. nih.govnih.gov

In translational research, this compound can be used as a probe to study complex drug-microbe-host interactions. For example, it could help in elucidating the mechanisms behind drug-drug interactions, where one drug might inhibit or induce the UGT enzymes or alter the gut microbiota composition, thereby affecting metronidazole metabolism.

Table 3: Emerging Research Applications of this compound

Research Application Rationale Potential Outcome
Biomarker of Host UGT Activity The formation of the glucuronide is catalyzed by host UGT enzymes. nih.govresearchgate.net Measuring its levels in plasma or urine can provide a functional readout of an individual's phase II drug metabolism capacity.
Functional Probe of Gut Microbiota The cleavage of the glucuronide is performed by microbial β-glucuronidases. nih.govnih.gov The ratio of the metabolite to the parent drug can non-invasively assess the deconjugation capacity of the gut microbiome.
Tool for Studying Drug Interactions Co-administered drugs can alter UGT activity or the microbiota, thus changing the levels of metronidazole and its glucuronide. Provides a method to mechanistically investigate how one compound affects the metabolism and microbial processing of another.
Investigating Disease States Diseases like IBD or cancer can alter both host metabolism and microbial enzyme activity. nih.govnih.gov Monitoring the fate of metronidazole glucuronide in disease models could reveal novel pathophysiological insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.